Cas no 1006953-87-2 (4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde)

4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde is a nitro-substituted pyrazole derivative featuring a benzaldehyde moiety linked via a methoxy bridge. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of heterocyclic frameworks and functionalized intermediates. The presence of both the nitro and aldehyde groups offers multiple sites for further chemical modifications, such as nucleophilic additions or reductions, making it valuable for pharmaceutical and agrochemical research. Its structural properties also facilitate applications in materials science, particularly in the design of photoactive or coordination compounds. The compound's stability and well-defined reactivity profile enhance its utility in precision synthesis.
4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde structure
1006953-87-2 structure
Product Name:4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
CAS No:1006953-87-2
MF:C11H9N3O4
MW:247.206862211227
MDL:MFCD04967837
CID:2951435
PubChem ID:19618603
Update Time:2025-05-25

4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • AKOS B016778
    • ART-CHEM-BB B016778
    • 4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde
    • 4-[(4-nitro-1-pyrazolyl)methoxy]benzaldehyde
    • 4-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
    • 4-((4-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
    • BBL016238
    • STK349364
    • benzaldehyde, 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]-
    • AKOS000306585
    • Z1736293728
    • 1006953-87-2
    • ALBB-016342
    • AKOS015922514
    • MFCD04967837
    • CS-0309067
    • H31491
    • VS-05235
    • EN300-155208
    • 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
    • MDL: MFCD04967837
    • Inchi: 1S/C11H9N3O4/c15-7-9-1-3-11(4-2-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2
    • InChI Key: VGZNRJOTGMXALE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1)CN1C=C(C=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 247.05930578Da
  • Monoisotopic Mass: 247.05930578Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 89.9

4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Security Information

  • HazardClass:IRRITANT

4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Pricemore >>

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4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1006953-87-2)4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
Order Number:A1098135
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:23
Price ($):2205.0
Email:sales@amadischem.com

4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Related Literature

Additional information on 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde

Professional Introduction to 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde (CAS No. 1006953-87-2)

4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde, with the CAS number 1006953-87-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of nitro-substituted pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 4-nitro-1H-pyrazol-1-yl moiety linked to a methoxybenzaldehyde backbone, make it a promising candidate for further exploration in medicinal chemistry.

The< strong>4-nitro-1H-pyrazol-1-yl group is a key pharmacophore in this compound, contributing to its unique chemical properties and biological interactions. Pyrazole derivatives have been extensively studied due to their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The nitro group, on the other hand, introduces electrophilic characteristics that can enhance reactivity and binding affinity. This combination of structural elements makes 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde a versatile compound for synthetic and pharmacological investigations.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. The< strong>methoxybenzaldehyde moiety in this molecule provides a platform for further functionalization, allowing researchers to explore new derivatives with enhanced pharmacological properties. Methoxybenzaldehydes are known for their role in the synthesis of various bioactive molecules, including antimicrobial and anti-inflammatory agents. The incorporation of the< strong>4-nitro-1H-pyrazol-1-yl group into this framework suggests potential applications in treating a range of diseases by targeting specific biological pathways.

One of the most compelling aspects of 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde is its potential as a lead compound for drug discovery. The nitro group can be reduced to an amine, opening up possibilities for further derivatization and optimization. This flexibility allows chemists to tailor the molecule's properties to specific therapeutic needs. Additionally, the pyrazole ring is known to enhance binding affinity to biological targets, making it an attractive scaffold for developing new drugs.

The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the< strong>4-nitro-1H-pyrazol-1-yl group necessitates careful handling due to its sensitivity to reduction and oxidation processes. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

In terms of biological activity, preliminary studies have shown that 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde exhibits promising properties in vitro. It has demonstrated interactions with various enzymes and receptors, suggesting potential therapeutic benefits in areas such as cancer treatment and inflammation control. The< strong>4-nitro group plays a crucial role in these interactions by modulating electron density and enhancing binding affinity. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The integration of computational chemistry techniques has also been instrumental in understanding the behavior of 4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde. Molecular modeling studies have provided insights into its binding modes with biological targets, helping researchers design more effective derivatives. These computational approaches complement traditional experimental methods by offering rapid and cost-effective screening of potential drug candidates.

The future prospects for 4-(4-Nitro-1H-pyrazol-1-ylmethoxybenzaldehyde are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate laboratory findings into clinical applications. By leveraging cutting-edge synthetic methods and computational tools, scientists can accelerate the discovery process and bring new treatments to patients in need.

In conclusion, 4-(4-Nitro-hydroxy)-methyl-benzaldehyde (CAS No.< strong>1006953-87-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is poised to play a crucial role in advancing medical science and improving patient outcomes.

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Amadis Chemical Company Limited
(CAS:1006953-87-2)4-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
A1098135
Purity:99%
Quantity:10g
Price ($):2205.0
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